molecular formula C13H18ClN3O B3171678 (5-Amino-2-chlorophenyl)-(4-ethylpiperazin-1-yl)methanone CAS No. 946691-05-0

(5-Amino-2-chlorophenyl)-(4-ethylpiperazin-1-yl)methanone

Cat. No.: B3171678
CAS No.: 946691-05-0
M. Wt: 267.75 g/mol
InChI Key: QJXCHCAJYUWAEY-UHFFFAOYSA-N
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Description

“(5-Amino-2-chlorophenyl)-(4-ethylpiperazin-1-yl)methanone” is a synthetic arylpiperazine methanone derivative characterized by a 5-amino-2-chlorophenyl group linked to a 4-ethylpiperazine moiety via a ketone bridge. This structural motif is common in medicinal chemistry, particularly in the design of ligands targeting central nervous system (CNS) receptors and enzymes .

Properties

IUPAC Name

(5-amino-2-chlorophenyl)-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O/c1-2-16-5-7-17(8-6-16)13(18)11-9-10(15)3-4-12(11)14/h3-4,9H,2,5-8,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXCHCAJYUWAEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=C(C=CC(=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-2-chlorophenyl)-(4-ethylpiperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 5-amino-2-chlorobenzoyl chloride with 4-ethylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for (5-Amino-2-chlorophenyl)-(4-ethylpiperazin-1-yl)methanone are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-2-chlorophenyl)-(4-ethylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Amino-2-chlorophenyl)-(4-ethylpiperazin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Amino-2-chlorophenyl)-(4-ethylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Key Observations :

  • Piperazine Substituents : The ethyl group in the target compound and 4f enhances lipophilicity compared to the methyl group in 4g, which may correlate with improved membrane permeability .
  • Synthetic Accessibility : The benzothiazole derivatives (4f, 4g) exhibit moderate-to-low yields (28–48%), suggesting challenges in introducing bulky substituents .
  • Biological Relevance : The pyrazolopyrimidinyl analog in (MW: 399.446, XlogP: 2.6) demonstrates the impact of aromatic heterocycles on molecular weight and hydrophobicity, critical for target engagement.

Functional Analogues with Aryl Group Variations

Key Observations :

  • Aryl Group Impact: The 5-amino-2-chlorophenyl group in the target compound likely offers a balance between electron-withdrawing (Cl) and electron-donating (NH₂) effects, modulating receptor interactions.
  • Biological Activities: Thiadiazole-phenyl derivatives (C1–C4) show broad-spectrum antimicrobial activity, while naphthyl methanones (e.g., 3h) are potent herbicides .

Biological Activity

(5-Amino-2-chlorophenyl)-(4-ethylpiperazin-1-yl)methanone, with the CAS number 946691-05-0, is a compound that has attracted considerable attention in scientific research due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Amino Group : Contributes to its reactivity and biological interactions.
  • Chlorophenyl Group : Enhances lipophilicity, potentially improving membrane permeability.
  • Ethylpiperazinyl Group : Provides basicity and can facilitate binding to biological targets.

The molecular formula is C12H16ClN3OC_{12}H_{16}ClN_3O, with a molecular weight of approximately 253.73 g/mol.

The mechanism of action of (5-Amino-2-chlorophenyl)-(4-ethylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, including:

  • Receptors : It may bind to neurotransmitter receptors, modulating their activity and influencing signaling pathways.
  • Enzymes : The compound could inhibit or activate enzymes involved in various biological processes, such as inflammation or cancer progression.

Anticancer Properties

Research indicates that (5-Amino-2-chlorophenyl)-(4-ethylpiperazin-1-yl)methanone exhibits notable anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)0.65Induction of apoptosis
U937 (Monocytic Leukemia)1.47Cell cycle arrest
CEM-C7 (T-cell Leukemia)0.79Caspase activation

The compound's ability to induce apoptosis was confirmed through flow cytometry assays, which demonstrated dose-dependent effects on cell viability and apoptosis markers.

Neuroprotective Effects

In addition to its anticancer properties, preliminary studies suggest potential neuroprotective effects. For instance, compounds similar to (5-Amino-2-chlorophenyl)-(4-ethylpiperazin-1-yl)methanone have shown promise in models of neurodegenerative diseases, possibly by modulating neuroinflammatory pathways and protecting neuronal cells from oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of (5-Amino-2-chlorophenyl)-(4-ethylpiperazin-1-yl)methanone:

  • Study on Anticancer Activity :
    • A study evaluated the cytotoxic effects of various derivatives against multiple cancer cell lines, finding that modifications to the piperazine moiety significantly influenced activity.
    • The presence of electron-donating groups was correlated with increased potency.
  • Neuroprotection Research :
    • Research indicated that similar piperazine derivatives exhibited protective effects in models of Parkinson's disease by inhibiting neuroinflammation.
  • Mechanistic Insights :
    • Molecular docking studies suggested strong interactions between the compound and target receptors, indicating potential for drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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